



Application Notes and Protocols for In Vivo Studies with Jqad1

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Jqad1 is a potent and selective CRBN-dependent Proteolysis Targeting Chimera (PROTAC) that specifically targets the histone acetyltransferase EP300 for degradation.[1] By inducing the degradation of EP300, Jqad1 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), suppression of oncogenic gene expression such as MYCN, and induction of apoptosis in cancer cells.[1][2] These characteristics make Jqad1 a promising therapeutic agent for investigation in various cancer models. This document provides detailed application notes and protocols for the preparation and in vivo administration of Jqad1 for preclinical research.

Mechanism of Action

Jqad1 functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target protein, EP300. The **Jqad1** molecule is heterobifunctional, with one end binding to EP300 and the other to the E3 ubiquitin ligase Cereblon (CRBN).[1] This binding facilitates the formation of a ternary complex between EP300, **Jqad1**, and CRBN, leading to the ubiquitination of EP300 and its subsequent degradation by the proteasome. The degradation of EP300 disrupts its critical role in transcriptional regulation, leading to downstream anti-cancer effects.



Quantitative Data Summary

The following tables summarize key quantitative data for **Jqad1** from in vivo studies.

Table 1: In Vivo Efficacy of Jqad1 in a Neuroblastoma Xenograft Model

Parameter	Value	Reference
Animal Model	NSG mice with Kelly neuroblastoma cell xenografts	
Jqad1 Dosage	40 mg/kg	-
Administration Route	Intraperitoneal (i.p.)	-
Dosing Schedule	Daily for 21 days	-
Tumor Growth	Significantly suppressed compared to vehicle control	•
Survival	Prolonged survival in Jqad1- treated mice	•

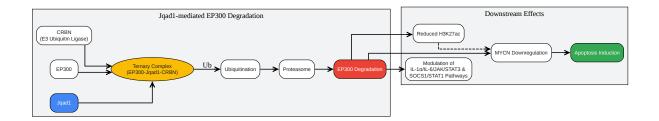
Table 2: Pharmacokinetic Properties of Jqad1 in Mice

Parameter	Value	Reference
Half-life (t½)	13.3 (±3.37 SD) hours	
Maximum Concentration (Cmax)	7 μmol/L	
Administration Route	Intraperitoneal (i.p.)	
Dosage	40 mg/kg	_

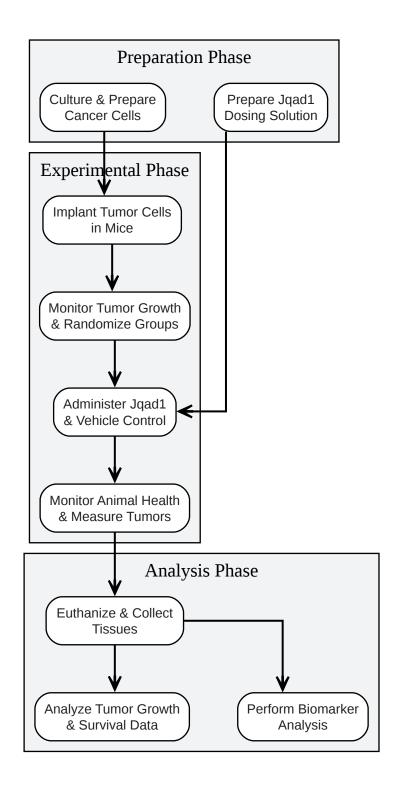
Signaling Pathway

The degradation of EP300 by **Jqad1** initiates a cascade of downstream signaling events that contribute to its anti-tumor activity.









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References

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